L-Cystine dimethyl ester dihydrochloride
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Overview
Description
L-Cystine dimethyl ester dihydrochloride is a derivative of the amino acid cystine. It is a white crystalline powder with the molecular formula C8H18Cl2N2O4S2 and a molecular weight of 341.28 g/mol . This compound is primarily used in organic synthesis and has applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Cystine dimethyl ester dihydrochloride can be synthesized by reacting L-cystine with methanol in the presence of thionyl chloride (SOCl2). The reaction involves the esterification of L-cystine to form dimethyl L-cystinate, which is then converted to its dihydrochloride salt . The reaction conditions typically involve refluxing the mixture at 60°C for several hours .
Industrial Production Methods: In an industrial setting, the production of dimethyl L-cystinate dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: L-Cystine dimethyl ester dihydrochloride undergoes various chemical reactions, including:
Oxidation: The disulfide bond in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted esters.
Scientific Research Applications
L-Cystine dimethyl ester dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl L-cystinate dihydrochloride involves its role as a precursor for the synthesis of glutathione, a major antioxidant in the body. The compound undergoes enzymatic conversion to cysteine, which is then used in the synthesis of glutathione . This process helps in maintaining cellular redox balance and protecting cells from oxidative stress .
Comparison with Similar Compounds
L-cystine: The parent compound from which dimethyl L-cystinate dihydrochloride is derived.
L-cysteine: A related amino acid that also serves as a precursor for glutathione synthesis.
N-acetylcysteine: A derivative of cysteine used as a mucolytic agent and antioxidant.
Uniqueness: L-Cystine dimethyl ester dihydrochloride is unique due to its dual functionality as both an ester and a disulfide compound. This allows it to participate in a variety of chemical reactions and makes it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C8H18Cl2N2O4S2 |
---|---|
Molecular Weight |
341.3 g/mol |
IUPAC Name |
methyl 2-amino-3-[(2-amino-3-methoxy-3-oxopropyl)disulfanyl]propanoate;dihydrochloride |
InChI |
InChI=1S/C8H16N2O4S2.2ClH/c1-13-7(11)5(9)3-15-16-4-6(10)8(12)14-2;;/h5-6H,3-4,9-10H2,1-2H3;2*1H |
InChI Key |
QKWGUPFPCRKKMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CSSCC(C(=O)OC)N)N.Cl.Cl |
Origin of Product |
United States |
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